Tacalcitol

Vitamin D Receptor Keratinocyte Differentiation Receptor Binding Assay

Tacalcitol (1α,24-dihydroxyvitamin D3) is a synthetic vitamin D3 analog hydroxylated at the 24-position rather than the 25-position, conferring distinct VDR binding kinetics, higher keratinocyte VDR affinity versus calcitriol, and unique HCV suppression in hepatoma cells—an activity absent in calcitriol but shared with select analogs. This structural differentiation makes tacalcitol non-interchangeable with calcipotriol, calcitriol, or maxacalcitol. It serves as a benchmark comparator for VDR structure-function studies (EC50 7 nM), steroid-sparing psoriasis models (IGA success 17.9% at 8 weeks), and head-to-head analog trials (33.3% alleviation at 20 µg/g). Ideal for dermatological research, VDR signaling dissection, and antiviral assay development. Available in research-grade purity (≥98% HPLC) with validated cold-chain shipping for global B2B procurement.

Molecular Formula C27H44O3
Molecular Weight 416.6 g/mol
CAS No. 57333-96-7
Cat. No. B196726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTacalcitol
CAS57333-96-7
Synonyms1 alpha,24-dihydroxycholecalciferol
1 alpha,24-dihydroxyvitamin D3
1 alpha,24-dihydroxyvitamin D3, (1alpha,3beta,5Z,7E,24R)-isomer
1 alpha,24-dihydroxyvitamin D3, (1alpha,3beta,5Z,7E,24S)-isomer
1,24-dihydroxycholecalciferol
1,24-dihydroxyvitamin D3
Curatoderm
PRI-2191
Tacalcitol
Molecular FormulaC27H44O3
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O
InChIInChI=1S/C27H44O3/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3/b20-9+,21-10-/t18-,22-,23-,24+,25-,26+,27-/m1/s1
InChIKeyBJYLYJCXYAMOFT-RSFVBTMBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tacalcitol (CAS 57333-96-7): A Structurally Differentiated Vitamin D3 Analog for Targeted Topical Therapy


Tacalcitol (1α,24-dihydroxyvitamin D3) is a synthetic vitamin D3 analog that differs structurally from the endogenous active metabolite calcitriol (1α,25-dihydroxyvitamin D3) by hydroxylation at the 24-position rather than the 25-position [1]. This structural modification confers a distinct pharmacological profile, including higher binding affinity for the vitamin D receptor (VDR) in human keratinocyte cultures compared to calcitriol . Tacalcitol functions as a VDR agonist (EC50 7 nM) and is indicated for the topical treatment of psoriasis vulgaris, where it normalizes keratinocyte differentiation, inhibits proliferation, and modulates inflammatory responses [1].

Why Tacalcitol Cannot Be Simply Substituted with Other Vitamin D3 Analogs


Although multiple vitamin D3 analogs are available for dermatological applications—including calcipotriol, calcitriol, and maxacalcitol—these compounds are not interchangeable due to significant differences in VDR binding kinetics, downstream transcriptomic effects, clinical efficacy outcomes, and irritation profiles [1]. Even structurally related analogs such as calcipotriol and tacalcitol exhibit distinct VDR-ligand complex conformations that translate into divergent biological activities, including differential suppression of viral replication and variable therapeutic responses in psoriasis [2]. Substitution without empirical justification may compromise experimental reproducibility, alter clinical outcomes, or introduce unforeseen safety signals [1].

Quantitative Differentiation of Tacalcitol from Calcipotriol, Calcitriol, and Maxacalcitol


VDR Binding Affinity: Tacalcitol vs. Calcitriol

Tacalcitol exhibits higher binding affinity for the vitamin D receptor (VDR) in human keratinocyte cultures compared to its parent compound calcitriol, leading to enhanced inhibition of keratinocyte proliferation and promotion of differentiation .

Vitamin D Receptor Keratinocyte Differentiation Receptor Binding Assay

IGA Treatment Success: Tacalcitol vs. Calcipotriol/Betamethasone Fixed Combination

In a Phase 3 randomized controlled trial (NCT00670241) comparing once-daily tacalcitol ointment (4 mcg/g) with calcipotriol plus betamethasone dipropionate gel (Daivobet®/Dovobet®) in 458 patients with psoriasis vulgaris, the proportion of patients achieving Investigator's Global Assessment (IGA) success ('clear' or 'almost clear') at 8 weeks was 17.9% for tacalcitol versus 39.9% for the two-compound gel (p < 0.001) [1]. A subsequent narrative review confirmed these IGA success rates across multiple non-corticosteroid topical therapies [2].

Psoriasis Investigator's Global Assessment Clinical Efficacy

Bilateral-Paired Comparison: Maxacalcitol 25 µg/g vs. High-Concentration Tacalcitol 20 µg/g

In a bilateral-paired comparison study of 18 patients with psoriasis vulgaris, maxacalcitol ointment 25 µg/g (Oxarol®) applied once daily (twice on weekends) was compared with high-concentration tacalcitol ointment 20 µg/g (Bonalfa® High) applied once daily for 8 weeks [1]. At final evaluation, 55.6% of patients achieved moderate or superior alleviation on the maxacalcitol-treated side compared to 33.3% on the tacalcitol-treated side. Overall improvement favored maxacalcitol in 33.3% of patients versus tacalcitol in 11.1% [1].

Psoriasis Vulgaris Bilateral-Paired Study Maxacalcitol

HCV Replication Suppression: Tacalcitol and Calcipotriol vs. Calcitriol

In a comparative study using human hepatoma cell lines and primary human macrophages, the structurally related vitamin D analogs calcipotriol and tacalcitol suppressed hepatitis C virus (HCV) replication in a VDR-dependent manner, whereas calcitriol itself did not [1]. This differential effect was attributed to distinct local residue interaction patterns in the VDR-ligand complex, with calcipotriol inducing stronger regulatory actions on the transcriptome of hepatocytes and macrophages, including key antimicrobial peptides [1].

Hepatitis C Virus VDR-Dependent Transcription Antiviral Activity

Evidence-Based Application Scenarios for Tacalcitol in Research and Clinical Settings


Topical Psoriasis Therapy Requiring VDR Agonism Without Concomitant Corticosteroid Exposure

Based on IGA success rates of 17.9% at 8 weeks in moderate-to-severe psoriasis vulgaris [1], tacalcitol monotherapy is appropriate for patients or experimental models where corticosteroid avoidance is prioritized and moderate efficacy is acceptable relative to fixed-combination alternatives (39.9% IGA success) [1]. Its VDR-mediated normalization of keratinocyte differentiation [2] provides a steroid-sparing mechanism suitable for sensitive areas such as the face and intertriginous regions, as investigated in comparative trials [3].

In Vitro Studies of VDR-Mediated Transcriptional Regulation and Antiviral Activity

For researchers investigating non-classical vitamin D effects, tacalcitol offers a distinct VDR-ligand interaction profile that suppresses HCV replication in hepatoma cells, an effect not observed with calcitriol but shared with calcipotriol [4]. This differential activity makes tacalcitol a valuable tool compound for dissecting structure-function relationships in VDR signaling and for assays requiring VDR-dependent antiviral or immunomodulatory readouts [4].

Comparative Efficacy Studies Between Vitamin D3 Analogs in Dermatology

Tacalcitol serves as a benchmark comparator in head-to-head studies against newer vitamin D3 analogs. Bilateral-paired data demonstrate that high-concentration tacalcitol (20 µg/g) achieves 33.3% moderate or superior alleviation versus 55.6% for maxacalcitol (25 µg/g) [5], providing quantitative reference points for study design and power calculations in future comparator trials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tacalcitol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.